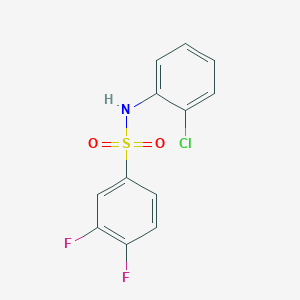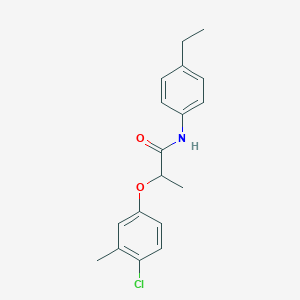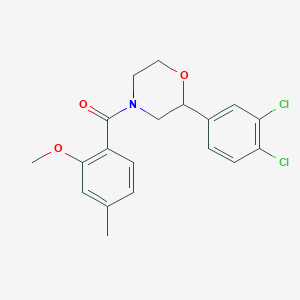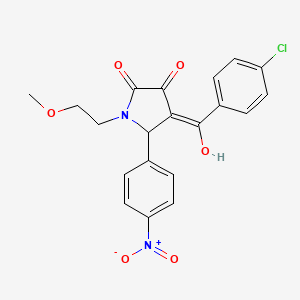
N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in the 1970s and has been used clinically since the 1980s. Diflunisal has a unique chemical structure that sets it apart from other NSAIDs, which makes it an interesting subject for scientific research.
作用机制
N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain, swelling, and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Anti-inflammatory: this compound reduces inflammation by inhibiting the production of prostaglandins.
2. Analgesic: this compound reduces pain by inhibiting the production of prostaglandins.
3. Antipyretic: this compound reduces fever by inhibiting the production of prostaglandins.
实验室实验的优点和局限性
N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Well-established: this compound has been used clinically for several decades and its pharmacology is well-established.
2. Low toxicity: this compound has low toxicity and is generally well-tolerated by patients.
3. Inexpensive: this compound is relatively inexpensive compared to other NSAIDs.
Some of the limitations include:
1. Limited selectivity: this compound inhibits both COX-1 and COX-2 enzymes, which can lead to unwanted side effects.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to formulate for certain applications.
3. Limited potency: this compound is less potent than other NSAIDs, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research involving N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide. Some of these include:
1. Development of more selective COX inhibitors: Researchers are working to develop more selective COX inhibitors that target only the COX-2 enzyme, which could reduce the risk of unwanted side effects.
2. Combination therapies: this compound may be used in combination with other drugs to enhance its therapeutic effects.
3. Development of new formulations: Researchers are working to develop new formulations of this compound that improve its solubility and bioavailability.
4. Investigation of new therapeutic applications: this compound may have potential therapeutic applications in other areas, such as cancer treatment and neurodegenerative diseases.
合成方法
N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenesulfonyl chloride with 3,4-difluoroaniline in the presence of a base. The resulting intermediate is then reacted with sodium hydroxide to form the final product.
科学研究应用
N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide has been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic applications. Some of the areas of research include:
1. Pain Management: this compound has been shown to be effective in the treatment of pain, particularly in conditions such as osteoarthritis and rheumatoid arthritis.
2. Cancer Treatment: this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes that are involved in cancer cell growth.
3. Neurodegenerative Diseases: this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-chlorophenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-9-3-1-2-4-12(9)16-19(17,18)8-5-6-10(14)11(15)7-8/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTNZPRKITVLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(dimethylamino)methyl]-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5405447.png)
![(3R*,3aR*,7aR*)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5405455.png)

![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5405473.png)

![[2-(2-ethoxypyridin-3-yl)phenyl]methanol](/img/structure/B5405476.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5405500.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5405504.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5405533.png)
![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5405539.png)
![1-{2-[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]ethyl}-2-piperidinone dihydrochloride](/img/structure/B5405541.png)
![2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5405544.png)
![(1S,5R,11aS)-3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5405546.png)
